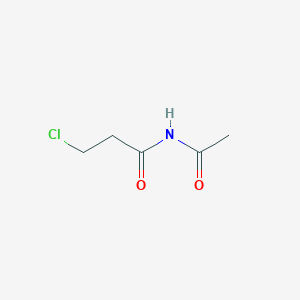
N-acetyl-3-chloropropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-acetyl-3-chloropropanamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of propionamide, where the acetyl group is attached to the nitrogen atom, and a chlorine atom is attached to the third carbon of the propionamide chain
準備方法
Synthetic Routes and Reaction Conditions
N-acetyl-3-chloropropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropionyl chloride with acetamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Another method involves the acetylation of 3-chloropropionamide using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-acetyl-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base, resulting in the formation of N-acetylpropionamide and hydrochloric acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-acetyl-3-aminopropionamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild to moderate conditions.
Hydrolysis: Water and a base such as sodium hydroxide are used, and the reaction is usually carried out at elevated temperatures.
Reduction: Lithium aluminum hydride is a common reducing agent, and the reaction is typically conducted under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: N-acetylpropionamide and hydrochloric acid.
Reduction: N-acetyl-3-aminopropionamide.
科学的研究の応用
N-acetyl-3-chloropropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of N-acetyl-3-chloropropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of protein function and gene expression.
類似化合物との比較
Similar Compounds
N-benzyl-3-chloropropionamide: Similar in structure but with a benzyl group instead of an acetyl group. It is known for its anticonvulsant activity.
3-chloropropionamide: Lacks the acetyl group and is used as an intermediate in organic synthesis.
N-acetyl-3-aminopropionamide: A reduction product of N-acetyl-3-chloropropanamide with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C5H8ClNO2 |
|---|---|
分子量 |
149.57 g/mol |
IUPAC名 |
N-acetyl-3-chloropropanamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)7-5(9)2-3-6/h2-3H2,1H3,(H,7,8,9) |
InChIキー |
HGZQHOYSKVAMPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=O)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














